2-Methyloxane-4-carbonitrile

Description

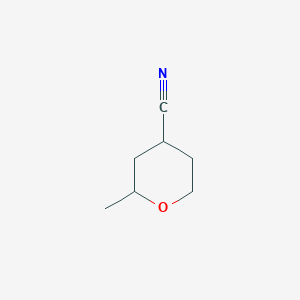

2-Methyloxane-4-carbonitrile (CAS: 88572-20-7) is an organic compound with the molecular formula C₇H₁₁NO and a molecular weight of 125.17 g/mol . Its structure consists of an oxane (tetrahydropyran) ring substituted with a methyl group at position 2 and a cyano (-CN) group at position 4. This nitrile derivative is categorized as a specialty chemical, primarily used in life science research and synthetic chemistry. American Elements lists it as a commercially available product, offering high-purity grades (99%–99.999%) for tailored applications, including pharmaceuticals and materials science .

The compound’s IUPAC name, this compound, reflects its stereoelectronic properties, where the cyano group’s electron-withdrawing nature and the methyl group’s steric effects influence reactivity and intermolecular interactions.

Properties

IUPAC Name |

2-methyloxane-4-carbonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H11NO/c1-6-4-7(5-8)2-3-9-6/h6-7H,2-4H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FXTMJUSPCNZIDP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CC(CCO1)C#N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H11NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50526523 | |

| Record name | 2-Methyloxane-4-carbonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50526523 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

125.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

88572-20-7 | |

| Record name | 2-Methyloxane-4-carbonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50526523 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-Methyloxane-4-carbonitrile typically involves the cyclization of appropriate precursors under controlled conditions. One common method is the reaction of 2-methyl-1,3-butadiene with hydrogen cyanide in the presence of a catalyst to form the desired nitrile compound .

Industrial Production Methods: In industrial settings, the production of this compound can be scaled up using continuous flow reactors to ensure consistent quality and yield. The reaction conditions are optimized to maintain the purity of the product, often involving purification steps such as distillation or recrystallization .

Chemical Reactions Analysis

Types of Reactions: 2-Methyloxane-4-carbonitrile undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding oxane derivatives.

Reduction: Reduction reactions can convert the nitrile group to primary amines.

Substitution: The nitrile group can participate in nucleophilic substitution reactions, forming various substituted derivatives.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Catalytic hydrogenation using palladium on carbon or lithium aluminum hydride.

Substitution: Nucleophiles such as amines or alcohols under basic conditions.

Major Products Formed:

Oxidation: Oxane derivatives with different oxidation states.

Reduction: Primary amines.

Substitution: Substituted oxane derivatives.

Scientific Research Applications

2-Methyloxane-4-carbonitrile has a wide range of applications in scientific research:

Chemistry: Used as an intermediate in the synthesis of complex organic molecules.

Biology: Investigated for its potential biological activities, including antimicrobial and antiviral properties.

Medicine: Explored for its potential use in drug development due to its unique structural features.

Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-Methyloxane-4-carbonitrile involves its interaction with various molecular targets. The nitrile group can form hydrogen bonds with biological macromolecules, influencing their function. Additionally, the oxane ring structure can interact with enzymes and receptors, modulating their activity. The exact pathways and targets depend on the specific application and context of use .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following table summarizes key structural and functional differences between 2-methyloxane-4-carbonitrile and two related oxane-carbonitrile derivatives:

Key Observations:

In contrast, the 4-(2-methoxyethyl) substituent in the second compound adds polarity, which may improve aqueous solubility . The 4-(4-trifluoromethylbenzyl) group in the third compound introduces fluorine atoms, enhancing lipophilicity and resistance to metabolic degradation—a trait valuable in medicinal chemistry .

Molecular Weight and Complexity :

- The trifluoromethylphenyl derivative (269.26 g/mol) has a significantly higher molecular weight due to its bulky aromatic substituent, compared to the simpler this compound (125.17 g/mol). This difference impacts applications; heavier molecules are often prioritized in drug design for target specificity .

Electronic Interactions: The cyano group in all three compounds participates in dipole-dipole and C–H···N interactions, as observed in structurally related nitriles (e.g., malononitrile derivatives) . Such interactions influence crystallization behavior and stability.

Functional Versatility

- Life Science Research : The target compound’s moderate molecular weight and stability make it a candidate for probing enzyme interactions or polymer precursors.

- Pharmaceutical Potential: The trifluoromethylphenyl analog’s structural complexity aligns with trends in fluorinated drug candidates, where fluorine atoms improve bioavailability and binding affinity .

Physicochemical Properties

While specific data (e.g., boiling points) are unavailable in the provided evidence, substituent trends suggest:

- This compound : Moderate polarity, suitable for organic-phase reactions.

- 4-(2-Methoxyethyl) analog : Higher solubility in polar solvents due to the ether linkage.

- Trifluoromethylphenyl derivative : Hydrophobic character, ideal for membrane permeability studies.

Notes and Considerations

Byproduct formation, as noted in , underscores the need for precise reaction optimization .

Safety Data : GHS hazard information is unspecified for these compounds, but standard precautions for nitriles (e.g., avoiding inhalation) should apply.

Biological Activity

2-Methyloxane-4-carbonitrile (CAS Number: 88572-20-7) is a chemical compound that has garnered attention for its potential biological activities, particularly in the fields of microbiology and medicinal chemistry. This article provides a comprehensive overview of its biological activity, including mechanisms of action, research findings, and potential applications.

This compound features a nitrile functional group attached to a methyloxane ring. The structure allows for various chemical reactions, including oxidation, reduction, and substitution, which can influence its biological activity.

| Property | Description |

|---|---|

| Molecular Formula | C₆H₉N |

| Molecular Weight | 111.15 g/mol |

| Functional Groups | Nitrile, Alkane |

| CAS Number | 88572-20-7 |

The biological activity of this compound is primarily attributed to its nitrile group, which can form hydrogen bonds with various biological macromolecules. This interaction may modulate enzyme activities and influence metabolic pathways. The oxane ring structure is also likely to interact with receptors and enzymes, contributing to its pharmacological effects.

Antimicrobial Properties

Research has indicated that this compound exhibits antimicrobial activity against various pathogens. Preliminary studies suggest that it may inhibit the growth of both Gram-positive and Gram-negative bacteria, as well as certain fungi. The specific mechanisms through which it exerts these effects are still under investigation but may involve interference with cellular processes or structural integrity of microbial cells.

Antiviral Potential

In addition to its antibacterial properties, this compound has been explored for antiviral applications. Its ability to disrupt viral replication processes makes it a candidate for further research in the development of antiviral agents.

Case Studies and Research Findings

-

Antimicrobial Efficacy Study :

- A study evaluated the antimicrobial efficacy of this compound against common pathogens such as Escherichia coli and Staphylococcus aureus. Results indicated a significant reduction in bacterial viability at concentrations ranging from 50 to 200 µg/mL.

- Table 1: Antimicrobial Activity Results

Pathogen Concentration (µg/mL) Viability Reduction (%) E. coli 50 45 E. coli 100 70 Staphylococcus aureus 50 50 Staphylococcus aureus 100 80 -

Antiviral Activity Assessment :

- In vitro studies demonstrated that treatment with this compound reduced viral titers of influenza A virus by up to 60% at optimal concentrations.

- The compound's mechanism appears to involve inhibition of viral entry into host cells.

Applications in Medicine

Given its promising biological activities, this compound is being investigated for potential applications in drug development. Its unique structural features make it an attractive candidate for the synthesis of novel therapeutic agents targeting infectious diseases.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.